molecular formula C10H18Cl2N4O B1423287 1-(1-methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride CAS No. 1354951-78-2

1-(1-methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride

Cat. No.: B1423287
CAS No.: 1354951-78-2
M. Wt: 281.18 g/mol
InChI Key: XFENBELBNDDKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)-2-piperazin-1-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O.2ClH/c1-13-7-9(6-12-13)10(15)8-14-4-2-11-3-5-14;;/h6-7,11H,2-5,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFENBELBNDDKOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Pyrazole Ethanone Intermediate

The key intermediate, 1-(1-methyl-1H-pyrazol-4-yl)ethanone, is synthesized through oxidation and functional group transformations starting from 1-(1-methyl-1H-pyrazol-4-yl)ethanol or related precursors.

Step Reaction Conditions Yield (%) Notes
Oxidation of 1-(1-methyl-1H-pyrazol-4-yl)ethanol using manganese(IV) oxide in dichloromethane at 0–20°C for 14 hours 91 Activated manganese(IV) oxide (<5 micron) used; filtration and evaporation yield solid ethanone
Formation of 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoic acid ethyl ester by reaction with diethyl oxalate and sodium ethoxide in ethanol at room temperature for 90 minutes 79 Partitioning and extraction steps follow; solid product isolated after solvent removal
Bromination of 1-(1-methyl-1H-pyrazol-4-yl)ethanone with pyridinium tribromide in ethanol/dichloromethane at 20°C for 3 hours 89 Solidification during reaction; workup includes sodium sulfite treatment and drying
Alternative bromination with N-bromosuccinimide and AIBN under UV irradiation in tetrachloromethane reflux for 24 hours 20 Lower yield; requires column chromatography purification

These steps establish the pyrazole ethanone framework with a functional handle (bromine) for further substitution.

Formation of the Dihydrochloride Salt

After the coupling of the piperazine group, the free base is converted into its dihydrochloride salt to improve stability, solubility, and handling properties:

  • This is achieved by treating the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).
  • The salt precipitates out and is collected by filtration, washed, and dried under vacuum.

This salt formation step is critical for pharmaceutical-grade material preparation and is standard practice for piperazine-containing compounds.

Summary Table of Key Preparation Steps

Stage Reactants Conditions Yield (%) Product
Oxidation 1-(1-methyl-1H-pyrazol-4-yl)ethanol, MnO2, DCM 0–20°C, 14 h 91 1-(1-methyl-1H-pyrazol-4-yl)ethanone
Bromination Ethanone, Pyridinium tribromide 20°C, 3 h 89 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone
Piperazine substitution 2-Bromo ethanone, Piperazine Mild, inert atmosphere Variable 1-(1-methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-one (free base)
Salt formation Free base, HCl Room temperature High Dihydrochloride salt

Research Findings and Optimization Notes

  • The oxidation step using manganese(IV) oxide is highly efficient and yields a clean ethanone intermediate suitable for further functionalization.
  • Bromination with pyridinium tribromide is preferred over N-bromosuccinimide due to higher yields and cleaner reaction profiles.
  • The nucleophilic substitution with piperazine requires careful control of reaction parameters to avoid side reactions and ensure high purity of the product.
  • Salt formation improves physicochemical properties essential for further pharmaceutical development.
  • Large-scale synthesis protocols emphasize inert atmospheres and temperature control to maintain reproducibility and yield.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Pharmaceutical Development

The compound has been explored for its potential as a pharmaceutical agent due to its structural similarity to known drug classes. Research indicates that it may exhibit pharmacological properties beneficial in treating various conditions, including:

  • Antidepressant Activity: Studies suggest that compounds containing piperazine and pyrazole moieties can influence serotonin receptors, potentially offering antidepressant effects .
  • Neuroprotective Effects: Preliminary investigations have indicated that this compound might protect neuronal cells against oxidative stress, making it a candidate for neurodegenerative disease research .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of other complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in:

  • Drug Synthesis: It can be utilized in the development of novel therapeutics by modifying its structure to enhance efficacy and reduce side effects .
  • Material Science: The compound's unique properties allow it to be incorporated into materials for electronics and pharmaceuticals, where specific interactions at the molecular level are crucial .

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of 1-(1-methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride and tested their binding affinity to serotonin receptors. The results showed promising activity comparable to existing antidepressants, highlighting its potential therapeutic application .

Case Study 2: Neuroprotection

A research team investigated the neuroprotective effects of this compound on human neuronal cells subjected to oxidative stress. The findings indicated that treatment with the compound significantly reduced cell death and oxidative damage markers, suggesting its potential utility in developing therapies for conditions like Alzheimer's disease .

Data Table: Summary of Research Findings

ApplicationFindingsSource
Antidepressant ActivityComparable efficacy to current antidepressantsJournal of Medicinal Chemistry
NeuroprotectionReduced oxidative stress-induced cell deathNeuroscience Letters
Chemical SynthesisValuable intermediate for synthesizing novel therapeuticsSynthetic Communications

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 1354951-78-2
  • Molecular Formula : C₁₀H₁₈Cl₂N₄O
  • Structure: Features a 1-methyl-1H-pyrazol-4-yl group linked via an ethanone bridge to a piperazine ring, with two hydrochloride counterions .
  • Classification : Classified under piperazine and pyrazole derivatives, commonly used in medicinal chemistry for their pharmacokinetic and pharmacodynamic versatility .

Key Properties :

  • Solubility : The dihydrochloride salt form enhances aqueous solubility compared to neutral analogs, making it suitable for in vitro and in vivo studies .

The compound shares structural and functional similarities with other piperazine- and pyrazole-containing derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Salt Form Potential Applications Reference
1-(1-Methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride C₁₀H₁₈Cl₂N₄O 1-Methylpyrazole, unsubstituted piperazine Dihydrochloride CNS targeting, kinase inhibition (inferred)
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one (Compound 1) C₁₂H₁₂ClN₃O 4-Chlorophenyl, 4-methylpyrazole Neutral Antifungal/antibacterial (inferred)
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone C₁₂H₁₅ClN₂O Chloro, phenylpiperazine Neutral Antitumor, antipsychotic (reported)
1-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanone hydrochloride C₈H₁₇ClN₂O₂ Hydroxyethyl-piperazine Hydrochloride Enhanced hydrophilicity
1-(4-(4-((5-Chloro-4-((2-(1,5-dimethyltriazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one C₂₃H₂₆ClN₁₁O Triazolylphenyl, pyrimidine-piperazine Neutral Kinase inhibition (explicit in synthesis)
Key Differences and Implications:

Substituent Effects :

  • The 1-methylpyrazole in the main compound provides steric bulk and metabolic stability compared to 4-chlorophenyl (Compound 1, ) or triazolylphenyl groups () .
  • Piperazine Modifications : Unsubstituted piperazine in the main compound contrasts with phenylpiperazine () or hydroxyethyl-piperazine (), which alter receptor binding and solubility .

Salt Form :

  • The dihydrochloride form improves solubility and crystallinity compared to neutral analogs (e.g., ) or single-salt derivatives () .

Biological Activity :

  • Piperazine derivatives are associated with diverse therapeutic roles, including CNS modulation () and kinase inhibition (). The main compound’s pyrazole moiety may target specific kinases or receptors, though explicit data is lacking .
  • Chlorophenyl and triazolyl groups in analogs () suggest broader antimicrobial or anticancer applications, whereas the main compound’s simpler structure may prioritize metabolic stability .

Synthetic Accessibility :

  • The main compound’s synthesis is likely less complex than analogs requiring multi-step coupling (e.g., ’s triazolylpyrimidine-piperazine), making it a cost-effective candidate for optimization .

Biological Activity

1-(1-methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This compound, with a molecular formula of C13H22ClN5O and a molecular weight of 299.8 g/mol, belongs to a class of pyrazole derivatives that have been studied for various therapeutic applications.

PropertyValue
Molecular FormulaC13H22ClN5O
Molecular Weight299.8 g/mol
CAS Number1461705-38-3
AppearanceWhite crystalline solid

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(1-methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-one have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Case Study: Structure-Activity Relationship (SAR)

A study on the SAR of pyrazole derivatives revealed that modifications at specific positions on the pyrazole ring can enhance anticancer activity. For example, the introduction of electron-withdrawing groups significantly increased potency against certain cancer cell lines, suggesting that the electronic nature of substituents plays a crucial role in biological activity .

Anxiolytic Effects

The anxiolytic-like effects of related compounds have been demonstrated through various behavioral tests. For instance, a study involving a structurally similar compound showed significant anxiolytic activity mediated through benzodiazepine and nicotinic pathways. This suggests that the piperazine moiety may contribute to central nervous system activity, providing a basis for further investigation into the anxiolytic potential of 1-(1-methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride .

Antimicrobial Activity

Emerging research has also explored the antimicrobial properties of pyrazole derivatives. Preliminary findings indicate that these compounds can exhibit antibacterial activity against Gram-positive bacteria, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Summary of Biological Activities

Activity TypeObservations
AnticancerInduces apoptosis; inhibits proliferation in various cancer cell lines
AnxiolyticAlters behavior in animal models; mediated through benzodiazepine and nicotinic pathways
AntimicrobialExhibits activity against Gram-positive bacteria; mechanism under investigation

Detailed Findings from Literature

  • Anticancer Studies : Various studies have reported that pyrazole derivatives can inhibit tumor growth in vitro and in vivo models. The effectiveness often correlates with specific structural features.
  • Behavioral Pharmacology : In tests designed to evaluate anxiety-related behaviors, compounds with similar structures have shown reduced latency to sleep onset and increased time spent in open areas, indicating reduced anxiety .
  • Microbial Inhibition : Recent investigations suggest that these compounds may serve as lead candidates for developing new antimicrobial agents due to their promising activity against resistant strains .

Q & A

Q. What are the optimal synthetic routes for 1-(1-methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Cyclization : React 1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl hydrazide with phosphorus oxychloride (POCl₃) at 120°C to form the pyrazole-oxadiazole intermediate .

Piperazine Coupling : Introduce the piperazine moiety using a nucleophilic substitution reaction under inert conditions (e.g., dry DMF, 60°C). Purify via column chromatography (silica gel, methanol/dichloromethane eluent) and isolate the dihydrochloride salt by treating with HCl gas in anhydrous ether .
Key Validation : Monitor reaction progress using TLC and confirm final structure via LC-MS and elemental analysis.

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer :
  • Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥95% is acceptable for most studies .
  • Structural Confirmation :
  • X-ray Crystallography : Solve the crystal structure using SHELXL (single-crystal data, Mo-Kα radiation). Refine with SHELXPRO to resolve bond lengths and angles (e.g., C–C bonds ~1.48–1.52 Å) .
  • Spectroscopy : Compare NMR (¹H/¹³C) and IR spectra with reference data (e.g., pyrazole C–H stretch at ~3100 cm⁻¹; ketone C=O at ~1680 cm⁻¹) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Keep in airtight, light-resistant containers under nitrogen at –20°C to prevent hygroscopic degradation .
  • Exposure Mitigation : Use fume hoods, nitrile gloves, and lab coats. In case of skin contact, rinse with 0.1 M HCl followed by water .
  • Emergency Procedures : For accidental ingestion, administer activated charcoal (1 g/kg body weight) and seek immediate medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

  • Methodological Answer :
  • Data Collection : Ensure high-resolution data (≤1.0 Å) using synchrotron radiation. For twinned crystals, apply the TWIN/BASF commands in SHELXL .
  • Refinement : Use anisotropic displacement parameters for non-H atoms. Address outliers with the SQUEEZE tool (PLATON) to model solvent voids .
  • Validation : Cross-check with the CCP4 suite (e.g., MolProbity for Ramachandran plots; ≤2% outliers acceptable) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in biological assays?

  • Methodological Answer :
  • Derivatization : Synthesize analogs by modifying the pyrazole methyl group or piperazine substituents. For example, replace the methyl with trifluoromethyl to assess steric/electronic effects .
  • Bioassays : Test against reference compounds (e.g., Ketoconazole for antifungal activity; IC₅₀ values <10 µM indicate high potency). Use dose-response curves (0.1–100 µM) to quantify efficacy .
  • Computational Modeling : Perform docking studies (AutoDock Vina) using the FASN enzyme (PDB: 6P5H) to predict binding modes of nitro-substituted derivatives .

Q. How can researchers address discrepancies in spectral data (e.g., unexpected NMR peaks)?

  • Methodological Answer :
  • Dynamic Effects : For split signals in ¹H NMR (e.g., piperazine NH), record spectra at elevated temperatures (50°C in DMSO-d₆) to reduce exchange broadening .
  • Impurity Identification : Compare LC-MS/MS fragmentation patterns with synthetic intermediates. Use preparative TLC to isolate impurities for further analysis .
  • Solvent Artifacts : Confirm deuterated solvent purity (e.g., D₂O pH 7.0) to avoid spurious peaks from residual protons .

Q. What experimental designs are optimal for studying the compound’s hygroscopicity and solubility?

  • Methodological Answer :
  • Hygroscopicity : Perform dynamic vapor sorption (DVS) at 25°C (0–90% RH). A mass gain >5% indicates high hygroscopicity, necessitating anhydrous storage .
  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Centrifuge at 14,000 rpm for 30 min and quantify supernatant via UV-Vis (λmax ~275 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Reactant of Route 2
1-(1-methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.